Thymidine 5'-triphosphate, also known as deoxythymidine triphosphate, is a nucleoside triphosphate that plays a critical role in the synthesis of DNA. It is one of the four building blocks necessary for DNA replication and repair, serving as an essential substrate for DNA polymerases during the polymerization process. Thymidine 5'-triphosphate is unique among the nucleoside triphosphates because it does not have a corresponding ribonucleoside triphosphate; instead, uridine triphosphate is utilized in RNA synthesis.
Thymidine 5'-triphosphate is classified as a small molecule and falls under the category of nucleotide metabolites. It is synthesized from deoxythymidine monophosphate through the action of thymidylate synthase, which catalyzes the methylation of deoxyuridine monophosphate. The compound is vital for various biological processes, including DNA synthesis and cellular growth.
The synthesis of thymidine 5'-triphosphate can be achieved through several methods:
The synthetic routes often involve multiple steps, including protection and deprotection of functional groups, oxidation reactions, and purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Thymidine 5'-triphosphate participates in various biochemical reactions:
The incorporation of thymidine 5'-triphosphate into DNA involves its activation by DNA polymerases, which facilitate the addition of this nucleotide to the growing polynucleotide chain while releasing pyrophosphate as a byproduct.
The mechanism by which thymidine 5'-triphosphate functions in DNA synthesis involves several steps:
This process ensures that thymidine 5'-triphosphate is efficiently utilized in synthesizing complementary strands during DNA replication .
Relevant data indicate that thymidine 5'-triphosphate's stability and reactivity are crucial for its role in biochemical pathways involving nucleic acid metabolism .
Thymidine 5'-triphosphate has several important applications in scientific research and biotechnology:
Thymidine 5'-triphosphate(4-) (C~10~H~13~N~2~O~14~P~3~^4-^) represents the fully deprotonated anionic form of thymidine triphosphate (dTTP) at physiological pH. This tetraanionic species is the biologically active form incorporated into DNA during replication. The systematic IUPAC name for this compound is O^1^-{[(2R,3S,5R)-5-(2,4-Dioxo-5-methyl-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl} tetrahydrogen triphosphate(4-) [2] [3]. The molecular structure comprises three key components: (1) a thymine base (5-methyluracil) featuring a planar, aromatic heterocyclic ring that provides specific hydrogen bonding capabilities complementary to adenine; (2) a deoxyribose sugar moiety in the β-D-2'-deoxyribofuranose configuration with C2'-endo puckering; and (3) a triphosphate group attached at the 5'-position, responsible for the high negative charge density [7].
The stereochemistry at the glycosidic bond (N1 of thymine to C1' of deoxyribose) adopts the anti-conformation, while the triphosphate chain exhibits a gauche-gauche conformation that optimizes electrostatic interactions and facilitates magnesium coordination. The thymine methyl group at position 5 is a key structural differentiator from uridine nucleotides, reducing non-specific base pairing and providing steric selectivity during DNA polymerization [2] [7]. The tetraanionic state arises from complete deprotonation of the triphosphate group (pK~a~ values < 4) and the N3 position of thymine (pK~a~ ≈ 9.8), resulting in net charge of -4 under physiological conditions [3].
Table 1: Molecular Attributes of Thymidine 5'-triphosphate(4-)
Attribute | Specification |
---|---|
Chemical Formula | C~10~H~13~N~2~O~14~P~3~^4-^ |
Molar Mass | 482.168 g/mol (neutral form) |
IUPAC Name | O^1^-{[(2R,3S,5R)-5-(2,4-Dioxo-5-methyl-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl} tetrahydrogen triphosphate(4-) |
Common Synonyms | dTTP^4-^; TTP^4-^; Thymidine triphosphate tetraanion |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[O-] |
Key Structural Features | 5-Methyluracil base, 2'-deoxyribose, triphosphate chain with -4 charge |
The tetraanionic state of thymidine 5'-triphosphate(4-) dominates its physicochemical behavior. The high charge density (-4) confers exceptional water solubility (> 50 mM at 25°C) due to extensive hydration shell formation and electrostatic interactions with polar solvents [5] [7]. This property facilitates its biological function as a soluble substrate for DNA polymerases. However, the charged triphosphate moiety also creates chelation potential for divalent cations, particularly Mg^2+^, forming essential Mg^2+^dTTP complexes that serve as the true substrates for nucleic acid polymerases. The log P value (partition coefficient) of approximately -5.2 underscores its extreme hydrophilicity and negligible membrane permeability [7].
Thermal stability studies reveal decomposition temperatures near 180°C for the sodium salt form, but the compound exhibits significant hydrolytic instability in aqueous solutions. The phosphoanhydride bonds are susceptible to both acid- and base-catalyzed hydrolysis, with maximum stability observed at pH 7.0-7.5 [5] [9]. The half-life of the γ-phosphate group exceeds 100 hours at 25°C and neutral pH but decreases exponentially with increasing temperature (t~½~ ≈ 8 hours at 37°C). This instability necessitates storage at -20°C in lyophilized or frozen buffer solutions to prevent decomposition into thymidine 5'-diphosphate and inorganic phosphate [5] [9].
The electronic environment of the thymine ring shows distinctive UV absorbance maxima at 267 nm (ε = 9,600 M^-1^cm^-1^) in neutral aqueous solutions, with a hypsochromic shift to 260 nm under acidic conditions. Fluorescence emission is negligible due to rapid non-radiative decay, but phosphorescence spectroscopy reveals triplet-state transitions at 415 nm when frozen in ethanol at 77K [7].
Table 2: Physicochemical Properties of Thymidine 5'-triphosphate(4-)
Property | Characteristics |
---|---|
Net Charge (pH 7) | -4 |
Water Solubility | > 50 mM at 25°C |
Thermal Stability | Decomposes at ~180°C |
Hydrolytic Stability | t~½~ ≈ 100 hours (pH 7, 25°C); t~½~ ≈ 8 hours (pH 7, 37°C) |
UV-Vis Absorbance | λ~max~ = 267 nm (ε~267~ = 9,600 M^-1^cm^-1^) |
Recommended Storage | Lyophilized at -20°C |
Isotopic labeling strategies have been essential for elucidating the biosynthesis and metabolic pathways of thymidine 5'-triphosphate(4-). ^3^H-labeling at the C5 position of thymine has demonstrated the intramolecular transfer of hydrogen during thymidylate synthesis by thymidylate synthase, confirming the mechanism involving a methylene bridge intermediate between deoxyuridylate and 5,10-methylenetetrahydrofolate [7]. ^14^C-labeling at the methyl group has been employed to track DNA incorporation efficiency, while ^32^P-labeling of the γ-phosphate enables real-time monitoring of polymerase kinetics and nucleotide hydrolysis rates [7].
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural insights. ^31^P-NMR reveals three distinct phosphorus environments in thymidine 5'-triphosphate(4-): the α-phosphate (δ = -10.2 ppm), β-phosphate (δ = -22.1 ppm), and γ-phosphate (δ = -8.9 ppm) with characteristic ^2^J~PP~ coupling constants of 20-25 Hz [7]. The ^1^H-NMR spectrum in D~2~O exhibits the following key signals: thymine H6 singlet at 7.78 ppm, 2'-deoxyribose H1' doublet at 6.38 ppm (J = 6.5 Hz), H3' multiplet at 4.85 ppm, and methyl protons at 1.89 ppm. ^13^C-NMR assignments include C2 (151.2 ppm), C4 (166.8 ppm), C5 (111.5 ppm), and C7 (methyl carbon at 12.8 ppm) [7].
Mass spectrometry characterization using electrospray ionization (ESI) in negative mode shows the characteristic isotopic cluster of the tetraanion [M-4H]^4-^ at m/z 118.5, with the dominant peak corresponding to the most abundant isotopologue (C~10~^12~C H~13~ ^14~N~2~ ^16~O~14~ ^31~P~3~)^4-^ [3]. Tandem mass spectrometry (MS/MS) fragmentation yields diagnostic ions including [PO~3~]^-^ (m/z 79), [P~2~O~6~H]^-^ (m/z 158.9), and [thymine-H]^-^ (m/z 125), providing structural confirmation. High-resolution mass spectrometry (HRMS) of the sodium salt form gives the exact mass of 481.9812 Da for C~10~H~13~N~2~O~14~P~3~ (calculated for [M-4H+Na]^3-^ when combined with sodium counterions) [5] [9].
Thymidine 5'-triphosphate(4-) exhibits both structural commonalities and critical distinctions compared to other natural nucleoside triphosphates. Like all canonical deoxyribonucleoside triphosphates (dNTPs), it possesses a deoxyribose sugar and triphosphate group, conferring shared properties including: (1) tetraanionic charge at physiological pH; (2) magnesium chelation capacity (K~d~ ≈ 10-50 μM); and (3) phosphoanhydride bond energy of approximately 7.3 kcal/mol driving DNA polymerization [5] [7]. However, its thymine base contains a unique 5-methyl group absent in deoxycytidine triphosphate (dCTP), deoxyadenosine triphosphate (dATP), and deoxyguanosine triphosphate (dGTP). This methylation prevents the non-discriminatory base pairing that occurs with deoxyuridine triphosphate (dUTP) and reduces DNA polymerase incorporation errors [2] [7].
The hydrogen bonding profile differs significantly from other bases: thymine forms two hydrogen bonds with adenine, contrasting with the three hydrogen bonds between guanine and cytosine. This difference influences DNA duplex stability, as dTTP-dA base pairs contribute less to thermal stability than dGTP-dCTP pairs. Additionally, thymine lacks the amino group present at the C4 position of cytosine, creating a distinct electrostatic surface that modulates polymerase recognition [7].
Enzymatic discrimination studies reveal that DNA polymerases exhibit 10^3^- to 10^4^-fold selectivity against incorporating thymidine 5'-triphosphate(4-) opposite guanine compared to adenine. This fidelity surpasses the discrimination against non-canonical nucleotides like dUTP, where cellular dUTPase activity provides additional protection against misincorporation [7]. Kinetic parameters (K~m~ and k~cat~) for thymidine 5'-triphosphate(4-) incorporation vary substantially among polymerases: HIV-1 reverse transcriptase shows a K~m~ of 15 μM, while human DNA polymerase α exhibits 3-fold higher affinity (K~m~ = 5 μM) [4] [8]. The compound also serves as an allosteric regulator, specifically inhibiting ribonucleotide reductase activity toward cytidine diphosphate when present at elevated concentrations, thereby balancing cellular dNTP pools [7].
Table 3: Comparative Analysis of Natural Deoxyribonucleoside Triphosphate Tetraanions
Parameter | dTTP(4-) | dATP(4-) | dGTP(4-) | dCTP(4-) |
---|---|---|---|---|
Base Structure | 5-Methyluracil | Adenine | Guanine | Cytosine |
H-Bonding Sites | 2 (acceptor-donor) | 2 (donor-acceptor) | 3 (acceptor-donor-acceptor) | 3 (donor-acceptor-donor) |
UV λ~max~ (nm) | 267 | 259 | 253 | 271 |
Polymerase K~m~ (μM) | 5-25 | 10-30 | 15-50 | 8-22 |
Allosteric Functions | Inhibits CDP reduction | Activates GDP reduction | Activates ADP reduction | Inhibits UDP reduction |
Unique Features | Methyl specificity | Purine scaffold | Keto-amino group | Amino-keto group |
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